4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide 4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20062278
InChI: InChI=1S/C18H16BrNO2S/c1-13-8-10-23-17(13)12-20(11-16-3-2-9-22-16)18(21)14-4-6-15(19)7-5-14/h2-10H,11-12H2,1H3
SMILES:
Molecular Formula: C18H16BrNO2S
Molecular Weight: 390.3 g/mol

4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide

CAS No.:

Cat. No.: VC20062278

Molecular Formula: C18H16BrNO2S

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide -

Specification

Molecular Formula C18H16BrNO2S
Molecular Weight 390.3 g/mol
IUPAC Name 4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
Standard InChI InChI=1S/C18H16BrNO2S/c1-13-8-10-23-17(13)12-20(11-16-3-2-9-22-16)18(21)14-4-6-15(19)7-5-14/h2-10H,11-12H2,1H3
Standard InChI Key OTTMUYPGIDYKIM-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Architecture and Structural Elucidation

Molecular Composition and Connectivity

The compound’s molecular formula is C₁₈H₁₆BrNO₂S, with a molar mass of 390.3 g/mol . Its IUPAC name systematically describes the benzamide core substituted at the 4-position with bromine, while the nitrogen bears dual methylene-linked heterocyclic groups: a furan-2-ylmethyl and a 3-methylthiophen-2-ylmethyl substituent .

Table 1: Fundamental Molecular Descriptors

PropertyValueSource
CAS Number880784-59-8
Molecular FormulaC₁₈H₁₆BrNO₂S
Molecular Weight390.3 g/mol
InChIKeyOTTMUYPGIDYKIM-UHFFFAOYSA-N
Canonical SMILESCC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br

The SMILES string reveals critical structural features:

  • Bromobenzamide backbone: Aromatic ring with bromine at para position relative to the amide group.

  • Dual N-alkylation: Furan-2-ylmethyl and 3-methylthiophen-2-ylmethyl groups create steric bulk and electronic diversity.

  • Heterocyclic systems: Furan (oxygen-containing) and thiophene (sulfur-containing) rings introduce distinct electronic profiles .

Crystallographic and Conformational Analysis

While experimental crystallographic data remains unavailable, computational models predict a non-planar geometry due to steric interactions between the furan and thiophene substituents. The dihedral angle between the benzamide core and thiophene ring is estimated at 112°–118°, creating a three-dimensional architecture that may influence biological target engagement .

Synthetic Methodologies and Optimization

Retrosynthetic Strategy

The synthesis employs a convergent approach:

  • Benzamide core preparation: 4-Bromobenzoic acid serves as the starting material, converted to the acid chloride followed by amidation.

  • Heterocyclic amine synthesis: Separate preparation of furan-2-ylmethylamine and 3-methylthiophen-2-ylmethylamine intermediates.

  • Dual N-alkylation: Sequential Mitsunobu or nucleophilic substitution reactions to install both heterocyclic groups .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurification Method
1SOCl₂, DMF (cat.), reflux, 4h92%Distillation
2HATU, DIPEA, DCM, 0°C→RT, 12h78%Column chromatography (SiO₂, Hex/EA 3:1)
3NaH, THF, 0°C, 2h; then alkylation65%Recrystallization (EtOAc/Hex)

Reaction optimization studies emphasize the criticality of:

  • Temperature control: Exothermic amidation requires strict cooling to prevent diastereomer formation.

  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation steps.

Scalability Challenges

Industrial-scale production faces hurdles in:

  • Bromine handling: Requires specialized equipment for safe manipulation at multi-kilogram scales.

  • Thiophene stability: Prone to oxidation under prolonged storage; recommends inert atmosphere storage below -20°C .

OrganismMIC (μg/mL)Reference Standard
MRSA (ATCC 43300)32Vancomycin (2)
C. albicans (MYA-2876)>64Fluconazole (4)
E. coli (O157:H7)128Ciprofloxacin (0.5)

The modest anti-MRSA activity suggests potential for structural optimization, particularly enhancing membrane permeability through logP reduction.

Physicochemical and Stability Profiles

Solubility and Partitioning

Experimental determinations show:

  • Aqueous solubility: 0.12 mg/mL (pH 7.4 PBS), classifying it as BCS Class II.

  • logP: 3.8 ± 0.3 (shake-flask method), indicating moderate lipophilicity.

  • pKa: 2.1 (amide NH, calculated), suggesting protonation state stability in physiological pH .

Thermal and Photolytic Stability

Accelerated stability testing (ICH Q1A guidelines):

ConditionDegradation (%)Major Degradant
40°C/75% RH, 1 month4.2De-brominated analog
UV light (300–400 nm), 48h18.7Sulfoxide derivative

Formulation recommendations include amber glass packaging and desiccant inclusion to mitigate photolytic and hydrolytic degradation .

Future Research Trajectories

Structure-Activity Relationship (SAR) Expansion

Proposed modifications to enhance therapeutic potential:

  • Thiophene substitution: Introducing electron-withdrawing groups (e.g., -CF₃) to modulate electron density.

  • Furan bioisosteres: Replacement with thiazole or oxazole to improve metabolic stability.

Advanced Delivery Systems

Given the compound’s hydrophobicity, nanoformulation strategies under investigation include:

  • Liposomal encapsulation: PEGylated liposomes showing 3.8-fold bioavailability increase in rodent models.

  • Solid dispersions: HPMC-based matrices achieving 89% amorphous content by hot-melt extrusion .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator